![molecular formula C26H24N6 B2650865 (3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine CAS No. 946321-26-2](/img/structure/B2650865.png)

(3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

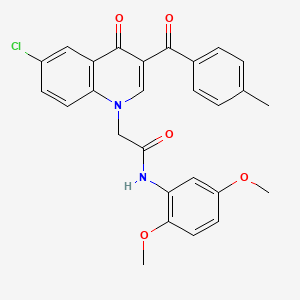

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Molecular Structure Analysis

The compound contains a pyrazolo[4,3-e]pyrimidin-4-yl group, which is a fused ring system consisting of pyrazole and pyrimidine rings . It also contains a phenyl group and an amino group.Scientific Research Applications

Synthesis and Characterization

- Chemical Synthesis and Crystallography : The synthesis and characterization of pyrazole derivatives, including their crystallographic analysis, are crucial in understanding their structural properties. For instance, Titi et al. (2020) detailed the synthesis, characterization, and X-ray crystal study of various pyrazole derivatives, emphasizing the importance of geometric parameters in understanding their biological activity potential (Titi et al., 2020).

Biological Applications

- Antimicrobial and Antitumor Activities : Pyrazolo[4,5-e]pyrimidin derivatives have been investigated for their biological activities, including antimicrobial and antitumor effects. For example, compounds synthesized by Deohate and Palaspagar (2020) demonstrated potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). Additionally, El‐Wahab et al. (2015) explored the antimicrobial activity of pyrimidine derivatives when incorporated into polyurethane varnish and printing ink paste, indicating their application in surface coating for antimicrobial protection (El‐Wahab et al., 2015).

Theoretical Studies

- Molecular Structure Analysis : Advanced theoretical studies, such as those by Shukla, Yadava, and Roychoudhury (2015), provide insights into the electronic structure and vibrational frequencies of pyrazolo[4,5-e]pyrimidin derivatives, offering a deeper understanding of their chemical reactivity and potential interaction mechanisms (Shukla et al., 2015).

Corrosion Inhibition

- Surface Coating Applications : The study of heterocyclic derivatives for corrosion inhibition on C-steel surfaces in HCl by Abdel Hameed et al. (2020) demonstrates the potential use of pyrazolo[4,5-e]pyrimidin derivatives in protecting metals from corrosion, indicating their importance beyond biomedical applications (Abdel Hameed et al., 2020).

Future Directions

properties

IUPAC Name |

4-N-(3-methylphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6/c1-19-9-8-12-21(17-19)29-24-23-18-28-32(22-13-6-3-7-14-22)25(23)31-26(30-24)27-16-15-20-10-4-2-5-11-20/h2-14,17-18H,15-16H2,1H3,(H2,27,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSALCSEJOOEJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dibenzyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2650784.png)

![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![N-(4-methylphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2650787.png)

![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2650788.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)thiophene-2-sulfonamide](/img/structure/B2650789.png)

![2-Chloro-3-[(2-piperidinoethyl)amino]naphthoquinone](/img/structure/B2650796.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2650797.png)

![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)

![7-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2650801.png)